N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16-9-11(8-15-16)14-7-10-4-5-12(17-2)6-13(10)18-3/h4-6,8-9,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOZWLZRIMZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Using Primary Amines
A method adapted from ACS Publications (2021) employs primary aliphatic amines, diketones, and O-(4-nitrobenzoyl)hydroxylamine (R1 ) in dimethylformamide (DMF) at 85°C. For 1-methyl-1H-pyrazol-4-amine:
- Methylamine (1.00 mmol) reacts with 2,4-pentanedione (1.10 mmol) and R1 (1.50 mmol) in DMF.
- The mixture is heated at 85°C for 1.5 hours, followed by extraction with dichloromethane (DCM) and purification via silica gel chromatography.
This method yields 1-methyl-1H-pyrazol-4-amine in 38–55% isolated yield, depending on stoichiometric adjustments and workup procedures. Critical factors include:
- Temperature Control : Heating above 85°C promotes decomposition.
- Solvent Choice : DMF enhances solubility of intermediates but requires thorough removal during purification.
Integrated One-Pot Synthesis
Recent advances enable a telescoped approach combining pyrazole formation and benzylation in a single reactor:
- Combine methylamine (1.00 mmol), 2,4-pentanedione (1.10 mmol), R1 (1.50 mmol), and veratraldehyde (1.10 mmol) in DMF.
- Heat at 85°C for 2 hours, then add sodium triacetoxyborohydride (2.00 mmol).
- Stir at 25°C for 6 hours and isolate via aqueous extraction.
This method streamlines production but reduces yield to 35–40% due to intermediate instability.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The position of the methyl group on the pyrazole ring is controlled by the choice of diketone and reaction kinetics. Using unsymmetrical diketones risks regioisomeric byproducts, necessitating precise stoichiometry.
Purification Strategies
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (0–30%) effectively separates the target compound from N-methylated byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) produce crystals with >95% purity but require high initial yield.
Comparative Data Table
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s key structural motifs include:
- Pyrazole ring : 1-methyl substitution at N1 and an amine group at C3.
- Benzyl group : 2,4-dimethoxy substitutions on the phenyl ring.
Table 1: Structural Comparison of Analogs
*Calculated based on molecular formula.
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- IUPAC Name : N-(2,4-dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine
- Molecular Formula : CHNO
- CAS Number : 1006961-97-2
- Molecular Weight : 247.29 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits promising antimicrobial activity.
Research Insights :
- In Vitro Studies :
- Biofilm Formation Inhibition :
Data Summary
| Activity Type | Cell Line/Pathogen | IC / MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 | Apoptosis induction |
| Anticancer | A549 | 26 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 0.22 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 0.25 | Biofilm formation inhibition |
Case Study 1: Anticancer Efficacy
A study conducted by Wei et al. demonstrated that pyrazole derivatives, including this compound, exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC value of 0.01 µM. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize efficacy .
Case Study 2: Antimicrobial Properties
In a comparative study assessing various pyrazole derivatives' antimicrobial properties, this compound was found to be among the most effective compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .
Q & A
Q. What are the established synthetic routes for N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting halogenated pyrazole intermediates with amines under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO, often catalyzed by copper salts (e.g., CuBr) at moderate temperatures (~35–95°C) . Purification methods include liquid-liquid extraction and chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity. For example, methyl groups on pyrazole rings resonate at δ ~3.0–3.5 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray crystallography (using programs like SHELXL ) resolves 3D structure, critical for understanding steric effects of the 2,4-dimethoxyphenyl group.
Q. How is the compound initially screened for biological activity?
In vitro assays evaluate interactions with enzymes (e.g., kinases) or receptors. For pyrazole derivatives, common tests include:
- Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) .
- Cellular viability assays (e.g., MTT assay) to assess cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR analysis involves synthesizing analogs with varied substituents (e.g., altering methoxy group positions on the phenyl ring) and comparing their activities. For example, replacing 2,4-dimethoxy with 3,4-dimethoxy groups may enhance enzyme binding due to altered electronic effects . Dose-response curves and IC₅₀ values quantify potency differences .
Q. How to resolve contradictions in reported bioactivity data for similar compounds?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., pH, co-solvents). Mitigation strategies include:
- Standardized protocols (e.g., fixed DMSO concentrations in assays).
- Structural validation (e.g., X-ray crystallography to confirm ligand-receptor binding modes) .
Q. What strategies improve solubility and bioavailability during formulation?
Q. How can computational methods predict binding modes with target proteins?
Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s methoxyphenyl group and hydrophobic pockets in enzymes. MD simulations assess binding stability over time . Validation via crystallographic data is critical .
Q. What techniques quantify protein-ligand interaction thermodynamics?
- Surface Plasmon Resonance (SPR) measures real-time binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) provides ΔH and ΔS values, revealing entropy-driven vs. enthalpy-driven binding .
Q. How to address chirality or enantiomer separation if present?
While the target compound lacks chiral centers, analogs may require chiral HPLC or supercritical fluid chromatography (SFC) for enantiomer resolution. CD spectroscopy or X-ray diffraction confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
